4-(Aminomethyl)-3-fluoroaniline dihydrochloride

Description

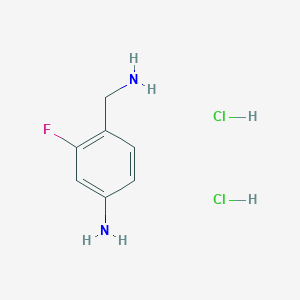

4-(Aminomethyl)-3-fluoroaniline dihydrochloride is a fluorinated aromatic amine derivative characterized by a benzene ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position and a fluorine atom at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications.

Molecular Formula: C₇H₁₀Cl₂FN₂

Molecular Weight: 211.08 g/mol

Key Features:

- Fluorine substituent at the meta position (3-position) of the benzene ring.

- Protonated aminomethyl group for improved aqueous solubility.

Properties

IUPAC Name |

4-(aminomethyl)-3-fluoroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-3-6(10)2-1-5(7)4-9;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSOMZNXSVWJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Aminomethyl)-3-fluoroaniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a precursor for the development of pharmaceuticals.

Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its use, but generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

4-(Aminomethyl)-3-fluoropyridine Dihydrochloride

Molecular Formula : C₆H₉Cl₂FN₃

Molecular Weight : 212.07 g/mol

Structural Differences :

- Replaces the benzene ring with a pyridine ring (aromatic nitrogen at position 1).

- Fluorine at the 3-position of the pyridine ring.

Implications : - Increased nitrogen content may enhance hydrogen bonding in drug-receptor interactions. Reference: Synonymous naming and structural data are provided in .

4-[3-(Aminomethyl)-1-adamantyl]aniline Dihydrochloride

Molecular Formula : C₁₇H₂₆Cl₂N₂

Molecular Weight : 329.31 g/mol

Structural Differences :

Triazine Derivatives (e.g., Compound 13 and 16 from –2)

Example Compound 16 :

Molecular Formula : C₂₆H₂₈Cl₂FN₉O₂S

Molecular Weight : 652.53 g/mol

Key Features :

- Central triazine core substituted with sulfonamide and fluorophenyl groups.

- Designed for anticancer and anti-inflammatory activity.

Comparison : - The triazine backbone introduces multiple hydrogen-bonding sites, enhancing target specificity.

- Fluorine in these derivatives is part of a 3-fluorophenylamino group, unlike the direct substitution in 4-(Aminomethyl)-3-fluoroaniline. Reference: Synthesis protocols and structural data are detailed in and .

4-(4-Aminophenyl)-3-morpholinone Hydrochloride

Molecular Formula : C₁₀H₁₂ClN₂O₂

Molecular Weight : 230.67 g/mol

Structural Differences :

- Morpholinone ring fused to the benzene ring, introducing an oxygen and nitrogen heterocycle. Implications:

- The morpholinone group may confer conformational rigidity, influencing pharmacokinetics.

- Lacks the fluorine atom, reducing electronegative effects.

Reference : Chemical properties are listed in .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 4-(Aminomethyl)-3-fluoroaniline dihydrochloride | C₇H₁₀Cl₂FN₂ | 211.08 | 3-F, 4-CH₂NH₂, dihydrochloride | Pharmaceutical intermediates |

| 4-(Aminomethyl)-3-fluoropyridine dihydrochloride | C₆H₉Cl₂FN₃ | 212.07 | Pyridine ring, 3-F, dihydrochloride | Drug discovery (e.g., kinase inhibitors) |

| 4-[3-(Aminomethyl)-1-adamantyl]aniline dihydrochloride | C₁₇H₂₆Cl₂N₂ | 329.31 | Adamantyl group, 3-CH₂NH₂ | CNS-targeted therapies |

| Compound 16 (Triazine derivative) | C₂₆H₂₈Cl₂FN₉O₂S | 652.53 | Triazine core, sulfonamide, 3-F | Cancer and inflammation therapy |

| 4-(4-Aminophenyl)-3-morpholinone hydrochloride | C₁₀H₁₂ClN₂O₂ | 230.67 | Morpholinone ring | Neurological disorder research |

Research Findings and Implications

- Fluorine Positioning: The meta-fluorine in this compound may enhance electronic effects compared to para-substituted analogs, influencing binding to biological targets .

- Salt Forms : Dihydrochloride salts (vs. single HCl) improve solubility but may alter crystallinity in formulation processes .

- Biological Activity: Triazine derivatives (–2) demonstrate that fluorine and aminomethyl groups synergize with heterocyclic cores to enhance therapeutic efficacy .

Biological Activity

4-(Aminomethyl)-3-fluoroaniline dihydrochloride is an organic compound with significant biological activity. It is characterized by its amine and fluoro substituents, which contribute to its pharmacological properties. The compound is often studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Chemical Formula : C7H9Cl2F N

- Molecular Weight : 196.06 g/mol

- CAS Number : 1352035-43-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and interaction with active sites, while the fluorine atom can enhance lipophilicity and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines. For instance, a study reported that derivatives of fluorinated anilines exhibit significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is critical for bacterial growth and replication.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been observed to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Biological Activity Summary

Case Study: Antitumor Efficacy

In a controlled study, this compound was tested on MDA-MB-468 breast cancer cells. The compound exhibited an IC50 value of approximately 1.5 µM, indicating potent antiproliferative activity. The study concluded that the compound's efficacy could be attributed to its ability to induce apoptosis through caspase activation pathways .

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, showcasing its potential as a therapeutic agent for bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.